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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of Proteomic Alterations Induced by the LCK-Targeting PROTAC SJ45566 and the Kinase
Inhibitor Dasatinib.

This guide provides a detailed comparative analysis of the cellular proteomic changes induced
by SJ45566, a novel PROTAC (Proteolysis Targeting Chimera) designed to degrade
Lymphocyte-specific protein tyrosine kinase (LCK), and dasatinib, a multi-targeted kinase
inhibitor. While direct comparative proteomic data for SJ45566 is still emerging, this guide
utilizes data from a comprehensive study on a closely related and structurally similar LCK
PROTAC, SJ11646, to provide a valuable and relevant comparison against dasatinib. This
approach allows for an insightful examination of the distinct mechanisms of action between
targeted protein degradation and kinase inhibition.

Executive Summary

SJ45566 is an orally bioavailable LCK PROTAC designed for the treatment of T-cell acute
lymphoblastic leukemia (T-ALL).[1] Unlike traditional kinase inhibitors that block the enzymatic
activity of a target protein, PROTACs like SJ45566 function by inducing the ubiquitination and
subsequent proteasomal degradation of the target protein. This guide presents a comparative
proteomic analysis of cells treated with the LCK PROTAC SJ11646 versus the kinase inhibitor
dasatinib, both of which target LCK. The data reveals that while both compounds impact LCK
signaling, the PROTAC induces a more pronounced and specific degradation of LCK, whereas
the inhibitor affects a broader range of kinases and their downstream pathways.
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Data Presentation: Quantitative Proteomic Changes

The following tables summarize the quantitative proteomic changes observed in KOPT-K1 T-
ALL cells treated with the LCK PROTAC SJ11646 (as a proxy for SJ45566) and the kinase
inhibitor dasatinib. The data is derived from a study by Hu et al., Science Translational
Medicine, 2022.

Table 1: Top 10 Downregulated Proteins in KOPT-K1 Cells Treated with LCK PROTAC
(SJ11646) vs. Dasatinib (6-hour treatment)
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LCK PROTAC .
Dasatinib (Log2

Protein (Log2 Fold Primary Function
Fold Change)

Change)
LCK -3.5 -0.8 T-cell signaling
MAP kinase
DUSP6 -2.5 -1.5
phosphatase
Suppressor of
CISH -2.2 -1.8 _ _ .
cytokine signaling
THEMIS -1.9 -0.5 T-cell development
Tec family kinase, T-
ITK -1.8 -0.6 . _
cell signaling
Linker for activation of
LAT -1.7 -0.4
T-cells
T-cell receptor
ZAPT70 -1.5 -0.3 _ ,
signaling
T-cell receptor
CD3E -1.4 -0.2
complex
Signaling lymphocytic
activation molecule
SH2D1A -1.3 -0.1 )
(SLAM)-associated
protein
Adaptor protein in
GRB2 -1.2 -0.3

signal transduction

Table 2: Top 10 Upregulated Proteins in KOPT-K1 Cells Treated with LCK PROTAC (SJ11646)
vs. Dasatinib (6-hour treatment)
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LCK PROTAC .
. Dasatinib (Log2 . .
Protein (Log2 Fold Primary Function
Fold Change)
Change)
E3 ubiquitin ligase
CRBN 15 0.2
substrate receptor
DNA damage-
DDIT4 2.8 1.9 _ _ _
inducible transcript 4
Activating
ATF3 25 1.7 o
transcription factor 3
Growth differentiation
GDF15 2.3 15
factor 15
Cation transport
CHAC1 2.1 14
regulator
Tribbles pseudokinase
TRIB3 2.0 1.3
3
CCAAT/enhancer-
CEBPA 1.8 11 o ,
binding protein alpha
KLF6 1.7 1.0 Krippel-like factor 6
SESN2 1.6 0.9 Sestrin 2
SQSTM1 14 0.5 Sequestosome 1

Experimental Protocols

The following is a detailed methodology for the comparative proteomic analysis of LCK
PROTAC (SJ11646) and dasatinib-treated T-ALL cells, based on the protocol described by Hu

et al., 2022.

1. Cell Culture and Treatment:

o KOPT-K1 T-ALL cells were cultured in RPMI-1640 medium supplemented with 10% fetal
bovine serum and 1% penicillin-streptomycin.
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Cells were treated with 100 nM of SJ11646, 100 nM of dasatinib, or DMSO as a vehicle
control for 6 hours.

. Protein Extraction and Digestion:

Following treatment, cells were harvested, washed with PBS, and lysed in a buffer containing
8 M urea, 50 mM Tris-HCI (pH 8.0), and a cocktail of protease and phosphatase inhibitors.

Protein concentration was determined using a BCA assay.

Proteins were reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then
digested overnight with trypsin.

. Tandem Mass Tag (TMT) Labeling:

Digested peptides were desalted and labeled with TMT10plex™ reagents according to the
manufacturer's instructions.

Labeled peptides were mixed in equal proportions.
. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

The labeled peptide mixture was fractionated using high-pH reversed-phase liquid
chromatography.

Each fraction was analyzed by nano-LC-MS/MS on an Orbitrap Fusion Lumos mass
spectrometer.

MS1 spectra were acquired in the Orbitrap, and MS2 spectra were acquired in the ion trap
after fragmentation by collision-induced dissociation (CID). MS3 spectra were acquired in the
Orbitrap after synchronous precursor selection (SPS) and higher-energy collisional
dissociation (HCD) for reporter ion quantification.

. Data Analysis:

Raw data files were processed using a proteomics data analysis software suite (e.g.,
Proteome Discoverer).
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 MS/MS spectra were searched against a human protein database.
e TMT reporter ion intensities were used for peptide and protein quantification.

o Statistical analysis was performed to identify proteins with significant changes in abundance

between the different treatment groups.
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Caption: Mechanism of action of the LCK PROTAC SJ45566.
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Caption: Experimental workflow for comparative proteomics.
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Caption: LCK signaling pathway and points of intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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